Cas no 1443312-43-3 (Cyclohexanol, 2-(3-chloro-4-methylphenyl)-, (1R,2S)-rel-)

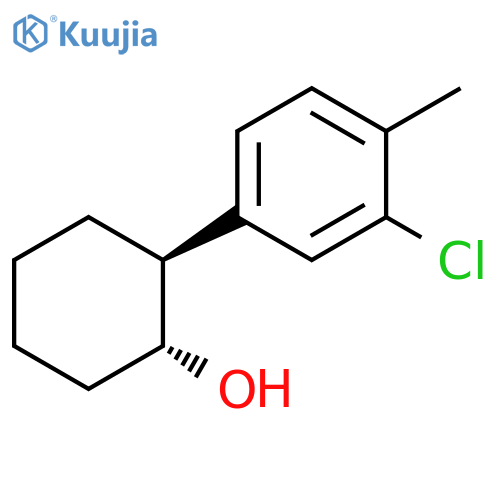

1443312-43-3 structure

商品名:Cyclohexanol, 2-(3-chloro-4-methylphenyl)-, (1R,2S)-rel-

CAS番号:1443312-43-3

MF:C13H17ClO

メガワット:224.726483106613

MDL:MFCD15143672

CID:5189993

Cyclohexanol, 2-(3-chloro-4-methylphenyl)-, (1R,2S)-rel- 化学的及び物理的性質

名前と識別子

-

- Cyclohexanol, 2-(3-chloro-4-methylphenyl)-, (1R,2S)-rel-

-

- MDL: MFCD15143672

- インチ: 1S/C13H17ClO/c1-9-6-7-10(8-12(9)14)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3/t11-,13+/m0/s1

- InChIKey: UVXUXIAJCXKQJY-WCQYABFASA-N

- ほほえんだ: [C@@H]1(O)CCCC[C@H]1C1=CC=C(C)C(Cl)=C1

Cyclohexanol, 2-(3-chloro-4-methylphenyl)-, (1R,2S)-rel- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB426790-5 g |

trans-2-(3-Chloro-4-methylphenyl)cyclohexanol |

1443312-43-3 | 5g |

€1373.40 | 2023-04-23 | ||

| abcr | AB426790-1 g |

trans-2-(3-Chloro-4-methylphenyl)cyclohexanol |

1443312-43-3 | 1g |

€594.40 | 2023-04-23 | ||

| abcr | AB426790-5g |

trans-2-(3-Chloro-4-methylphenyl)cyclohexanol |

1443312-43-3 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB426790-1g |

trans-2-(3-Chloro-4-methylphenyl)cyclohexanol; . |

1443312-43-3 | 1g |

€1621.70 | 2025-02-27 |

Cyclohexanol, 2-(3-chloro-4-methylphenyl)-, (1R,2S)-rel- 関連文献

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

1443312-43-3 (Cyclohexanol, 2-(3-chloro-4-methylphenyl)-, (1R,2S)-rel-) 関連製品

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443312-43-3)Cyclohexanol, 2-(3-chloro-4-methylphenyl)-, (1R,2S)-rel-

清らかである:99%

はかる:1g

価格 ($):961.0